molecular formula C11H18N4 B1490999 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-amine CAS No. 2098131-43-0

3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-amine

Cat. No.: B1490999
CAS No.: 2098131-43-0
M. Wt: 206.29 g/mol
InChI Key: SXCJTZQUZKWPOS-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-amine (CAS Number: 2098131-43-0) is a pyrazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by a cyclopropyl group and a piperidine moiety, which are known to influence its interaction with biological targets. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer : Some studies suggest that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial : There is evidence supporting the antibacterial and antifungal properties of various pyrazole compounds.
  • Anti-inflammatory : Pyrazoles have been investigated for their potential to reduce inflammation in various models.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of specific enzymes related to cancer progression and inflammation.
  • Receptor Modulation : These compounds may interact with various receptors, leading to altered signaling pathways that affect cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that pyrazole derivatives can influence ROS levels, contributing to their anticancer effects.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent .

Antimicrobial Properties

In vitro studies have shown that similar pyrazole compounds exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported between 0.0039 and 0.025 mg/mL for related compounds, suggesting potential applications in treating bacterial infections .

Data Tables

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AnticancerHeLa (cervical cancer)~20 µM
AnticancerCaCo-2 (colon adenocarcinoma)~25 µM
AntibacterialS. aureus0.0039 mg/mL
AntibacterialE. coli0.025 mg/mL

Properties

IUPAC Name

5-cyclopropyl-2-piperidin-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c12-11-6-10(8-3-4-8)14-15(11)9-2-1-5-13-7-9/h6,8-9,13H,1-5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCJTZQUZKWPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C(=CC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.